molecular formula C₃₃H₅₃O₉P B1153530 Bis(5-Methyl-2-hexyl) Phthalate

Bis(5-Methyl-2-hexyl) Phthalate

Cat. No.: B1153530
M. Wt: 624.74
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(5-Methyl-2-hexyl) Phthalate is a high-molecular-weight (HMW) phthalate ester with the molecular formula C₂₂H₃₄O₄ and a molecular weight of 366.5 g/mol . Its structure consists of two branched 5-methyl-2-hexyl chains esterified to a phthalic acid backbone. Like other HMW phthalates, it is likely used in industrial applications requiring flexibility and durability in plastics. A deuterated form of this compound (this compound-d₄) is utilized as an internal standard in analytical research .

Properties

Molecular Formula

C₃₃H₅₃O₉P

Molecular Weight

624.74

Synonyms

1,2-Benzenedicarboxylic Acid 1,2-Bis(5-Methyl-2-hexyl) Ester; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key differences between Bis(5-Methyl-2-hexyl) Phthalate and structurally or functionally related phthalates:

Compound Molecular Weight (g/mol) Alkyl Chain Structure Acute Toxicity (LC₅₀, Zebrafish Embryo) Estrogenic Activity Environmental Prevalence Regulatory Status
This compound 366.5 Branched (5-methyl-2-hexyl) Not reported Not studied Limited data; inferred low solubility No specific regulations
Bis(2-Ethylhexyl) Phthalate (DEHP) 390.56 Branched (2-ethylhexyl) >50 ppm (no mortality at highest doses) Enhanced activity Ubiquitous in dust, food, and sediment Restricted in EU (REACH); reproductive toxin
Di-n-butyl Phthalate (DBP) 278.34 Linear (n-butyl) 0.63 ppm Enhanced activity High in indoor dust Restricted in cosmetics/toys (EU, US)
Butyl Benzyl Phthalate (BBP) 312.37 Mixed (benzyl + butyl) 0.72 ppm Estrogenic Found in food packaging EU restrictions; potential endocrine disruptor
Diisononyl Phthalate (DINP) 418.61 Branched (isononyl) >50 ppm (no mortality) Enhanced activity Increasing use as DEHP substitute Under scrutiny; potential reproductive effects
Bis(6-Methylheptyl) Phthalate 390.56 Branched (6-methylheptyl) Not reported Suspected reproductive toxin Detected in coastal sediments Classified as hazardous in safety sheets

Key Findings:

Structural Differences: this compound’s branching at the 5-methyl-2-hexyl position distinguishes it from DEHP (2-ethylhexyl) and DINP (isononyl). This branching may reduce bioavailability compared to linear phthalates like DBP . Bis(6-Methylheptyl) Phthalate, a closely related analog, shares similar molecular weight and regulatory concerns but differs in alkyl chain structure .

Toxicity and Endocrine Effects :

  • DEHP, DBP, and BBP exhibit significant estrogenic activity in zebrafish and medaka models, with LC₅₀ values <1 ppm . This compound’s toxicity profile remains uncharacterized but may align with HMW phthalates like DINP, which show lower acute toxicity .
  • DEHP metabolites (e.g., MEHP) are linked to diabetes mellitus (DM) in males, highlighting sex-specific endocrine effects .

Environmental Persistence: DEHP and DBP dominate indoor dust and food products, with median concentrations up to 462 μg/g in household dust . This compound’s environmental presence is undocumented but may parallel bis(7-methyloctyl) and bis(8-methylnonyl) phthalates detected in marine sediments .

Regulatory Landscape: DEHP and DBP face strict regulations due to reproductive and carcinogenic risks . This compound lacks specific restrictions but shares safety warnings with Bis(6-Methylheptyl) Phthalate, which is flagged as a reproductive toxin .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.